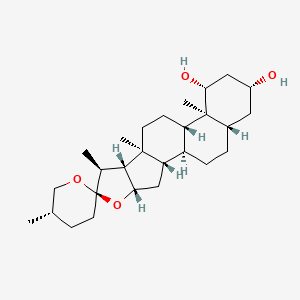
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is a chemical compound with the molecular formula C27H44O4 It belongs to the class of spirostanol saponins, which are steroidal glycosides This compound is characterized by its spirostan structure, which includes a spiroketal ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps in the synthesis include the formation of the spiroketal ring system and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids for catalyzing the formation of the spiroketal ring and oxidizing agents for introducing hydroxyl groups.
Industrial Production Methods
Industrial production of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- often involves the extraction of steroidal saponins from natural sources, such as plants. These saponins are then subjected to hydrolysis and other chemical modifications to obtain the desired compound. The process is optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spirostan-1,3-dione, while reduction can yield spirostan-1,3-diol derivatives with different stereochemistry.
Scientific Research Applications
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirostan-1,3-diol, (1beta,3beta,5beta,25R): Another spirostanol saponin with a different stereochemistry.
Furostan-1,3-diol, (1beta,3beta,5alpha,25S): A related compound with a furostan structure instead of a spirostan structure.
Uniqueness
Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is unique due to its specific stereochemistry and biological activities
Properties
CAS No. |
82373-93-1 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
NCLLSOCDVMFDSK-YHKJMRFISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















